(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-24-10-9-22-14-8-7-12(20)11-16(14)27-19(22)21-18(23)13-5-4-6-15(25-2)17(13)26-3/h4-8,11H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEZUAQLYABAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural composition characterized by a benzo[d]thiazole moiety and a ylidene linkage. Its molecular formula is with a molecular weight of approximately 408.5 g/mol. The presence of functional groups such as methoxy and methylsulfonyl enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17FN2O4S |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 896273-36-2 |
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. In vitro assays conducted on various cancer cell lines have shown promising results:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)
- Assay Types : MTS cytotoxicity and BrdU proliferation assays
- Findings : Compounds demonstrated IC50 values ranging from 6.26 μM to 20.46 μM, indicating effective inhibition of cell proliferation in 2D cultures compared to 3D cultures .
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed against various pathogens:
- Testing Method : Broth microdilution according to CLSI guidelines
- Pathogens Tested : Escherichia coli, Staphylococcus aureus, and Saccharomyces cerevisiae
- Results : Several derivatives showed significant antibacterial activity, suggesting that the benzo[d]thiazole structure contributes to this effect .
The biological activity of this compound is believed to involve interaction with DNA and other cellular targets:
- DNA Binding : Studies indicate that similar compounds predominantly bind within the minor groove of AT-rich DNA regions, which could disrupt essential cellular processes .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways.
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in treating cancer:
- Study on Lung Cancer Cell Lines : A study demonstrated that derivatives with similar structures exhibited higher cytotoxicity in 2D assays compared to 3D models, suggesting a potential for these compounds in clinical applications .
- Antimicrobial Efficacy : Another investigation revealed that certain benzothiazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Comparison with Similar Compounds
Core Modifications
- Target Compound: Benzothiazole substituents: 6-fluoro, 3-(2-methoxyethyl). Benzamide substituents: 2,3-dimethoxy. Molecular Formula: Not explicitly provided, but inferred as C₁₉H₁₈F N₃O₄S (approximate).
Analog 1 : N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide ()
- Benzothiazole substituents : 6-fluoro, 3-ethyl.
- Benzamide substituents : 3-fluoro.
- Molecular Formula : C₁₆H₁₂F₂N₂OS.
- Key Differences : Lacks methoxyethyl and dimethoxy groups; smaller molecular weight (318.3 g/mol).
Analog 2 : (E)-2,3-Dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide ()
- Benzothiazole substituents : 6-nitro, 3-propynyl.
- Benzamide substituents : 2,3-dimethoxy.
- Molecular Formula : C₁₉H₁₅N₃O₅S.
- Key Differences : Nitro group enhances electron-withdrawing effects; propynyl group increases rigidity compared to methoxyethyl.
Substituent Impact on Properties
- Lipophilicity :
- Steric Effects :
Anticancer and Kinase Inhibition
- Analog 2 : Nitro groups (as in and ) correlate with enhanced kinase inhibition due to strong electron-withdrawing effects .
- Target Compound : The 6-fluoro and dimethoxy groups may synergize for improved selectivity toward tyrosine kinases, though empirical data is needed.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
